molecular formula C15H11F3N2 B2954188 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 300696-12-2

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2954188
CAS No.: 300696-12-2
M. Wt: 276.262
InChI Key: VNYZXAWPYYMSBK-XMHGGMMESA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is an organic compound with the molecular formula C15H11F3N2 . This isoindol-1-imine derivative is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class have been identified as key intermediates or final products with valuable biological activities. Scientific literature indicates that structurally related molecules have been developed as thrombin PAR-1 receptor antagonists and as blood coagulation factor VIIa inhibitors , highlighting the potential of this core structure in hematological and cardiovascular disease research. Efficient synthetic routes for isoindolin-1-imine derivatives, such as catalyst-free multi-component reactions in aqueous media, have been established, facilitating their accessibility for research purposes . This product is supplied for research applications only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZXAWPYYMSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications CAS Number Source
This compound Not explicitly provided* 3-CF₃-phenyl High lipophilicity; potential intermediate in drug synthesis Not provided
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine C₁₄H₁₁ClN₂ 242.71 4-Cl-phenyl Used in organic synthesis; moderate polarity 97166-79-5
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one C₁₅H₁₁FN₂O 254.26 4-F-phenyl, ketone group Photophysical studies; fluorescence probes 67502-94-7
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine Not explicitly provided* 290.34 4-SCF₂H-phenyl Enhanced metabolic stability; agrochemical research
1-Imino-1H-isoindol-3-amine C₈H₇N₃ 145.16 Amino group at C3 Dye intermediate (e.g., phthalocyanines) 3468-11-9

*Note: Molecular formulas for some compounds were inferred from structural data in the evidence.

Key Comparative Insights

Sulfur-containing analogs (e.g., 4-SCF₂H-phenyl) exhibit higher molecular weights and distinct solubility profiles due to the polarizable sulfur atom .

Physicochemical Properties :

  • Lipophilicity : The -CF₃ group confers higher logP values compared to -Cl or -F substituents, favoring membrane permeability in drug candidates .
  • Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability than their halogenated counterparts due to strong C-F bonds .

Synthetic Utility: Chlorophenyl and fluorophenyl derivatives are often synthesized via Ullmann coupling or Buchwald-Hartwig amination, whereas trifluoromethylated analogs may require specialized fluorination reagents (e.g., Ruppert-Prakash reagent) . The amino-substituted isoindol-imine (1-imino-1H-isoindol-3-amine) serves as a precursor for dyes and coordination complexes, unlike the trifluoromethylated variant .

Biological and Industrial Applications :

  • Pharmaceuticals : The trifluoromethylated compound’s stability and lipophilicity make it a candidate for kinase inhibitors or GPCR modulators, as seen in related patents .
  • Agrochemicals : Difluoromethylsulfanyl derivatives are explored for pesticidal activity due to their resistance to oxidative degradation .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C15H11F3N2
  • Molecular Weight : 276.256 g/mol
  • CAS Number : 300696-12-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and isoindole derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl moiety in related structures has been linked to enhanced potency against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.

A study demonstrated that derivatives of 4-(trifluoromethyl)isoxazoles showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Antifungal Activity

In vitro studies have shown that certain derivatives of isoindole compounds exhibit antifungal activity against strains such as Candida albicans. The modified EUCAST protocol was employed to assess the minimum inhibitory concentrations (MIC), revealing effective antifungal properties comparable to established antifungal agents like ketoconazole .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been evaluated in silico. These studies suggest favorable ADME characteristics that support its potential as a drug candidate:

ParameterValue
Oral BioavailabilityHigh
Plasma Protein BindingModerate
Metabolic StabilityGood
Excretion RouteRenal

These properties are crucial for determining the viability of the compound in therapeutic applications.

Study on Anticancer Activity

A detailed study focused on a series of trifluoromethyl-substituted compounds, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the mechanism of action through apoptosis rather than necrosis .

Study on Antifungal Activity

Another investigation assessed the antifungal efficacy of isoindole derivatives against Candida species. The study highlighted that certain compounds demonstrated MIC values as low as 1.23 μg/mL against C. parapsilosis, indicating a strong potential for developing new antifungal therapies based on this scaffold .

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